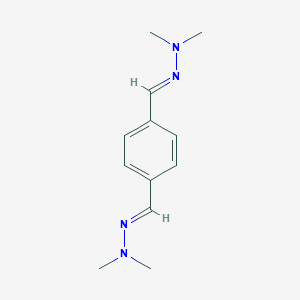
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine, also known as CEM-102, is a novel antibiotic that has been developed to combat resistant bacterial infections. It belongs to the family of tetracycline antibiotics and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine involves the inhibition of bacterial protein synthesis by binding to the 30S subunit of the ribosome. It has been shown to have a similar mechanism of action to tetracyclines, but with improved activity against resistant strains of bacteria.
Biochemical and Physiological Effects:
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has been shown to have low toxicity and is well-tolerated in animal studies. It has a good pharmacokinetic profile, with high bioavailability and a long half-life. It has also been shown to have good tissue penetration, which is important for the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for lab experiments, including its potent antibacterial activity, low toxicity, and good pharmacokinetic profile. However, its limitations include the need for further studies to determine its efficacy in clinical trials and its potential for resistance development.
Orientations Futures
There are several future directions for the development of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine. These include the optimization of the synthesis method to improve yield and reduce costs, the investigation of its efficacy in clinical trials, and the development of combination therapies to prevent resistance development. Additionally, further studies are needed to determine its safety and efficacy in different patient populations, such as children and pregnant women.
Conclusion:
In conclusion, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is a promising antibiotic that has shown potent activity against resistant strains of bacteria. Its low toxicity, good pharmacokinetic profile, and tissue penetration make it a promising candidate for the treatment of bacterial infections. However, further studies are needed to determine its efficacy in clinical trials and its potential for resistance development.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine involves the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with morpholine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with 2-bromoethylamine hydrobromide to yield N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine. The synthesis process is relatively simple and can be carried out in a few steps with high yield.
Applications De Recherche Scientifique
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has potent activity against resistant strains of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. It has also been shown to be effective against Mycobacterium tuberculosis, which is a major cause of tuberculosis.
Propriétés
Nom du produit |
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine |
|---|---|
Formule moléculaire |
C16H25ClN2O3 |
Poids moléculaire |
328.83 g/mol |
Nom IUPAC |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C16H25ClN2O3/c1-3-22-16-13(10-14(17)11-15(16)20-2)12-18-4-5-19-6-8-21-9-7-19/h10-11,18H,3-9,12H2,1-2H3 |
Clé InChI |
YTCPAPUGEUBIEC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCCN2CCOCC2)Cl)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)Cl)CNCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione](/img/structure/B271509.png)

![2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271511.png)
![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)
![ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271517.png)
![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)





![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)
![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)
